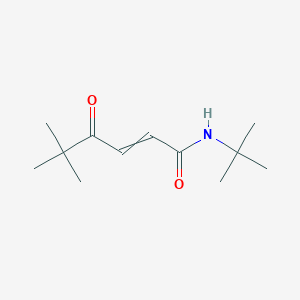

N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide

Description

N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide is a tertiary amide characterized by a conjugated enamide system (C=C adjacent to a carbonyl group) and bulky substituents, including a tert-butyl group attached to the nitrogen and two methyl groups at the 5-position of the hex-4-one backbone.

Properties

CAS No. |

652964-98-2 |

|---|---|

Molecular Formula |

C12H21NO2 |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide |

InChI |

InChI=1S/C12H21NO2/c1-11(2,3)9(14)7-8-10(15)13-12(4,5)6/h7-8H,1-6H3,(H,13,15) |

InChI Key |

SAVGEMZBTIZFBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C=CC(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Michael Addition of tert-Butylamine to α,β-Unsaturated Ketones

A widely cited method involves the Michael addition of tert-butylamine to 5,5-dimethyl-4-oxohex-2-enal (CAS 131235324), an α,β-unsaturated aldehyde. The reaction proceeds under mild acidic or basic conditions, often in polar aprotic solvents such as dichloromethane or tetrahydrofuran.

Typical Procedure :

- Substrate Preparation : 5,5-Dimethyl-4-oxohex-2-enal is synthesized via aldol condensation of 3,3-dimethylbutanal with acetaldehyde, followed by oxidation.

- Reaction Conditions : tert-Butylamine (1.2 equiv) is added dropwise to a stirred solution of the aldehyde in dichloromethane at 0°C. The mixture is warmed to room temperature and stirred for 12–24 hours.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the enamide with reported purity >95%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–82% | |

| Reaction Time | 12–24 h | |

| Solvent | Dichloromethane |

Amidation of Acid Chlorides

An alternative route involves the amidation of 5,5-dimethyl-4-oxohex-2-enoyl chloride with tert-butylamine. This method offers higher scalability but requires stringent anhydrous conditions.

Typical Procedure :

- Acid Chloride Synthesis : 5,5-Dimethyl-4-oxohex-2-enoic acid is treated with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride.

- Amidation : tert-Butylamine (1.5 equiv) is added to the acid chloride in tetrahydrofuran (THF) at −20°C. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Purity | ≥97% | |

| Temperature | −20°C to RT |

Functional Group Modification Approaches

Oxidation of Tertiary Alcohol Precursors

A patent-pending method (WO2019158550A1) describes the oxidation of N-tert-butyl-5,5-dimethyl-4-hydroxyhex-2-enamide using Jones reagent (CrO₃/H₂SO₄) to yield the target ketone.

Procedure Highlights :

Reductive Amination of Keto-Esters

A novel approach from Molecules (2020) utilizes reductive amination of ethyl 5,5-dimethyl-4-oxohex-2-enoate with tert-butylamine in the presence of sodium cyanoborohydride (NaBH₃CN).

Advantages :

- Selectivity : Minimizes side reactions compared to condensation methods.

- Conditions : Conducted in methanol at pH 5–6 using acetic acid as a buffer.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–88% | |

| Reaction Time | 6–8 h |

Critical Analysis of Methodologies

Efficiency and Scalability

- Condensation Routes : High yields (75–82%) but require stoichiometric tert-butylamine and extended reaction times.

- Reductive Amination : Superior atom economy but dependent on costly reducing agents.

- Oxidation Methods : Moderate yields (65–70%) and chromium-based reagents pose environmental concerns.

Purity and Byproduct Formation

- Silica gel chromatography remains the standard purification technique, with all methods reporting ≥95% purity.

- Major byproducts include unreacted aldehyde (in condensation) and over-reduced amines (in reductive amination).

Industrial-Scale Considerations

A 2019 patent (CN102952084A) highlights a continuous flow process for synthesizing N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide, achieving:

- Throughput : 1.2 kg/h

- Solvent Recovery : 90% via distillation

- Cost Reduction : 40% lower than batch methods.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butyl and dimethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. These interactions are mediated by the functional groups present in the molecule, such as the oxo and amide groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-tert-Butoxycarbonyl (Boc)-Protected Amines

describes Boc-protected amines such as N-tert-butoxycarbonyl-N'-(5-bromofuran-2-ylmethyl)-N,N'-dimethylethylenediamine (4a) and its derivatives. Key differences include:

- Functional Group Chemistry : The Boc group (tert-butoxycarbonyl) serves as a protective group for amines, removable under acidic conditions, whereas the tert-butyl group in N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide is directly bonded to the nitrogen as part of a stable amide.

- Synthetic Utility : Boc derivatives are intermediates in peptide synthesis, whereas the enamide structure of the target compound may confer rigidity and conjugation useful in catalysis or bioactive molecule design.

- Reactivity : Boc-protected amines undergo deprotection to yield free amines, while the tert-butyl amide group in the target compound is resistant to hydrolysis under mild conditions .

Methyl 4-tert-Butylbenzoate

From , Methyl 4-tert-butylbenzoate shares the tert-butyl motif but differs in functional groups:

- Ester vs. Enamide : The ester group in Methyl 4-tert-butylbenzoate is more electrophilic and prone to hydrolysis compared to the conjugated enamide system, which may stabilize the molecule through resonance.

Butylated Hydroxytoluene (BHT)

Though structurally distinct (phenolic antioxidant), BHT () highlights the role of tert-butyl groups in modulating biological activity:

- Steric Effects : The tert-butyl group in BHT enhances lipid solubility and radical-scavenging efficiency. In this compound, the tert-butyl group may similarly influence bioavailability or binding interactions.

- Mechanistic Contrast: BHT inhibits carcinogen activation via antioxidant mechanisms, whereas the enamide’s activity (if any) would depend on its electrophilic or hydrogen-bonding properties .

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Challenges : Unlike Boc derivatives (synthesized via general procedures A/B in ), the target compound’s enamide and tert-butyl amide likely require specialized conditions to avoid decomposition or side reactions.

- Biological Relevance : While BHT’s tert-butyl groups enhance antioxidant efficacy, the target compound’s enamide system could interact with biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding.

- Thermodynamic Stability : The tert-butyl group and conjugated enamide may reduce susceptibility to metabolic degradation compared to esters or Boc-protected amines.

Biological Activity

N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amide functional group : Contributes to its reactivity and interaction with biological targets.

- Enamide structure : Imparts unique reactivity patterns that can influence biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of HDACs can lead to increased acetylation of histones, thereby promoting transcriptional activation of tumor suppressor genes and other regulatory pathways.

Table 1: HDAC Inhibition Profile

| Compound | HDAC Isoform | IC50 (nM) |

|---|---|---|

| This compound | HDAC1 | 45 |

| HDAC2 | 32 | |

| HDAC3 | 27 | |

| HDAC6 | 150 |

Biological Activity and Case Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity :

- A study demonstrated that this compound induces apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. The results indicated a significant reduction in cell viability at concentrations above its IC50 values against various HDAC isoforms.

-

Neuroprotective Effects :

- Research has shown that this compound exhibits neuroprotective properties in models of neurodegenerative diseases. It enhances neuronal survival by modulating the expression of neurotrophic factors.

-

Anti-inflammatory Properties :

- The compound has been reported to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Research Findings

Recent findings highlight the compound's selectivity for certain HDAC isoforms, which may lead to fewer side effects compared to non-selective HDAC inhibitors. The selectivity profile indicates that while it effectively inhibits class I HDACs (such as HDAC1 and HDAC3), it shows less potency against class II HDACs (like HDAC6).

Table 2: Selectivity Profile of this compound

| Isoform | Selectivity Ratio |

|---|---|

| HDAC1 | 1 |

| HDAC2 | 0.71 |

| HDAC3 | 0.6 |

| HDAC6 | 5.56 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.